molecular formula C12H16FNO4S B12399729 ((2-Fluorophenyl)sulfonyl)-L-leucine

((2-Fluorophenyl)sulfonyl)-L-leucine

Cat. No.: B12399729
M. Wt: 289.33 g/mol
InChI Key: DNXZNZQLHQZNLP-JTQLQIEISA-N
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Description

((2-Fluorophenyl)sulfonyl)-L-leucine is a compound that belongs to the class of sulfonyl fluorides. These compounds are known for their versatility in organic synthesis, chemical biology, drug discovery, and materials science . The presence of both fluorine and sulfonyl groups in the molecule imparts unique chemical properties, making it a valuable intermediate in various chemical reactions.

Preparation Methods

The synthesis of ((2-Fluorophenyl)sulfonyl)-L-leucine typically involves the introduction of the fluorosulfonyl group to the leucine backbone. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This method is concise and efficient, allowing for the formation of the C–SO2F bond . Industrial production methods often utilize sulfuryl fluoride gas (SO2F2) and other solid reagents like FDIT and AISF as synthetic equivalents of electrophilic “FSO2+” synthons .

Chemical Reactions Analysis

((2-Fluorophenyl)sulfonyl)-L-leucine undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to sulfides.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride.

Scientific Research Applications

((2-Fluorophenyl)sulfonyl)-L-leucine has found applications in various fields:

Mechanism of Action

The mechanism of action of ((2-Fluorophenyl)sulfonyl)-L-leucine involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. This mechanism is particularly useful in the development of enzyme inhibitors for therapeutic applications .

Comparison with Similar Compounds

((2-Fluorophenyl)sulfonyl)-L-leucine can be compared with other sulfonyl fluorides such as:

Properties

Molecular Formula

C12H16FNO4S

Molecular Weight

289.33 g/mol

IUPAC Name

(2S)-2-[(2-fluorophenyl)sulfonylamino]-4-methylpentanoic acid

InChI

InChI=1S/C12H16FNO4S/c1-8(2)7-10(12(15)16)14-19(17,18)11-6-4-3-5-9(11)13/h3-6,8,10,14H,7H2,1-2H3,(H,15,16)/t10-/m0/s1

InChI Key

DNXZNZQLHQZNLP-JTQLQIEISA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC=C1F

Canonical SMILES

CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1F

Origin of Product

United States

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